One study investigated the antitumor activity of MBIC against breast cancer cells []. The researchers demonstrated that MBIC acts as a microtubule targeting agent (MTA), causing mitotic arrest and preferentially affecting rapidly dividing cancer cells. They also identified the involvement of p53 and its downstream proteins, survivin, cyclin-dependent kinase 1 (Cdk1), and cyclin B1 in the mechanism of action of MBIC.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: